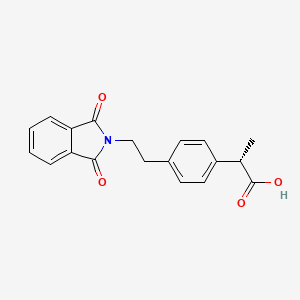

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

Description

Structural Elucidation & Nomenclature

International Union of Pure and Applied Chemistry Nomenclature & Systematic Identification

The systematic name of this compound, assigned following International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2S)-2-[4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl]propanoic acid . This name reflects:

- The propanoic acid parent chain, with the carboxylic acid group (-COOH) at position 1.

- A (2S) stereochemical designation at carbon 2 of the propanoic acid backbone, indicating the absolute configuration of the chiral center.

- A 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl substituent at carbon 2, comprising:

- A phenyl ring (C6H5) para-substituted with an ethyl group.

- An ethyl group (-CH2CH2-) bridging the phenyl ring to a 1,3-dioxoisoindoline heterocycle.

The 1,3-dioxoisoindoline moiety consists of a fused bicyclic system with two ketone groups at positions 1 and 3. Its SMILES notation, CC@@HC(=O)O , explicitly defines the stereochemistry at carbon 2 using the @@ symbol.

Table 1: Key identifiers of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | C19H17NO4 | |

| Molecular weight | 323.3 g/mol | |

| CAS Registry Number | 1311254-99-5 | |

| IUPAC name | (2S)-2-[4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl]propanoic acid |

Molecular Architecture & Stereochemical Configuration

The compound’s structure integrates three distinct regions:

- Propanoic acid backbone : The carboxylic acid group confers hydrophilicity and potential hydrogen-bonding capacity.

- Chiral center : Carbon 2 exhibits S-configuration , determined by the Cahn-Ingold-Prelog priority rules. The substituents around this center are prioritized as:

- 1,3-Dioxoisoindoline-ethylphenyl substituent : The isoindolinone ring is planar and aromatic, with electron-withdrawing ketone groups at positions 1 and 3. The ethyl linker provides conformational flexibility between the phenyl and isoindolinone groups.

The stereochemistry is critical for molecular recognition in biological systems, as enantiomers often exhibit divergent interactions with proteins or enzymes.

Figure 1: Stereochemical configuration at carbon 2

COOH

\

C(S)-(CH3)

/

Aryl-O-C-(CH2)2-N

Comparative Analysis of Isoindolinone-Containing Analogues

Isoindolinone derivatives exhibit structural diversity based on substitutions at the nitrogen atom or benzene ring. Below is a comparison with key analogues:

Table 2: Structural comparison with isoindolinone-containing compounds

Key observations :

- Substituent effects : The target compound’s ethylphenyl linker distinguishes it from simpler analogues like 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, which lacks aromatic substitution. This linker enhances lipophilicity, potentially improving membrane permeability.

- Electronic modulation : Compared to Pomalidomide-C2-acid, which contains an electron-deficient piperidine-2,6-dione ring, the target compound’s isoindolinone moiety is less polarized, altering its reactivity in nucleophilic additions.

- Steric influences : The isopropoxy group in 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid introduces steric hindrance at position 4, which may limit rotational freedom around the isoindolinone ring.

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(2S)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid |

InChI |

InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)/t12-/m0/s1 |

InChI Key |

WRQYKLDRGCKUOB-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves the following steps:

Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

Alkylation: The phthalimide is then alkylated using an alkyl halide in the presence of a base to introduce the ethyl group.

Coupling with phenylpropanoic acid: The alkylated phthalimide is coupled with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phthalimides.

Scientific Research Applications

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with proteins, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is compared with structurally or functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Similar Compounds

Key Structural and Functional Differences

Core Modifications: The target compound features a phenyl-dioxoisoindolin-ethyl-propanoic acid scaffold, critical for isocoumarin synthesis . In contrast, thiazole-containing derivatives (e.g., 5a-e) replace the phenyl group with thiazole heterocycles, enhancing antimycobacterial activity by increasing lipophilicity and biomolecular recognition . The hydroxy-substituted analog (133319-36-5) introduces a hydroxyl group at C2, altering hydrogen-bonding capacity and acidity compared to the target compound’s carboxylic acid group .

Functional Group Effects :

- The nitro-substituted derivative (CCH0002878) includes a nitro group at the isoindolin ring’s C4 position, which may enhance electrophilic reactivity for further synthetic modifications .

- Esterified analogs (e.g., 97338-03-9) exhibit improved solubility and bioavailability due to ethyl esterification, making them suitable prodrug candidates .

Biological Activity: The target compound’s primary role is as a synthetic intermediate, whereas thiazole derivatives (5a-e, 9a-d) demonstrate direct antimycobacterial effects, attributed to thiazole’s role in stabilizing bioactive conformations .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound confers moderate water solubility, whereas esterified analogs (e.g., 97338-03-9) are more lipophilic .

- Stability : The nitro group in CCH0002878 may reduce stability under reducing conditions, unlike the parent compound’s dioxoisoindolin core .

Biological Activity

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid, also known by its CAS number 1311254-99-5, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound exhibits a variety of biological activities primarily attributed to its structural features. The isoindolinone moiety is known for its role in modulating enzyme activity and interacting with biological targets such as receptors and enzymes involved in metabolic pathways.

1. Anticancer Activity

Research indicates that compounds containing the isoindolinone structure often exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindolinones can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated the anticancer activity of related compounds and reported that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting a potent effect comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) often share similar structural characteristics with propanoic acids, which are known to inhibit cyclooxygenase (COX) enzymes.

- Research Findings : In vitro studies have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .

Biological Activity Summary Table

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is influenced by its structural components. The presence of the dioxoisoindoline moiety is crucial for its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl)propanoic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via a multi-step route involving:

- Step 1 : Condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate to form Schiff base intermediates.

- Step 2 : Selective reduction of the imine bond using NaBH₄ in acetonitrile to yield secondary amine intermediates.

- Step 3 : Acid hydrolysis to cleave the methyl ester and 1,3-dioxoisoindoline protecting group, yielding the final carboxylic acid.

- Characterization : Intermediates are validated via NMR (¹H/¹³C), mass spectrometry (MS), and HPLC purity analysis. For example, methyl ester intermediates (e.g., 3a-e in ) are confirmed by their molecular ion peaks in MS .

Q. How is the stereochemical configuration of the compound confirmed?

- Methodological Answer : The (S)-enantiomer’s configuration is confirmed using single-crystal X-ray diffraction (SCXRD). For example, Li & Liang (2006) resolved the crystal structure of the (S)-enantiomer, showing distinct bond angles and spatial arrangement of the 1,3-dioxoisoindoline moiety and propanoic acid group. This method is critical for distinguishing enantiomers in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles between different synthetic batches?

- Methodological Answer : Contradictions arise from variations in reaction conditions (e.g., pH, temperature) or incomplete protection/deprotection steps. To resolve this:

- Analytical Strategy : Use HPLC-MS with orthogonal methods (e.g., ion-pair chromatography) to detect and quantify impurities. Reference standards (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid from ) can be spiked into samples for identification.

- Root-Cause Analysis : Compare synthetic pathways (e.g., NaBH₄ reduction efficiency in ) and side reactions (e.g., ester hydrolysis byproducts) across batches. Adjust reaction times or stoichiometry to suppress impurity formation .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers post-synthesis.

- Asymmetric Catalysis : Use enantioselective catalysts (e.g., chiral Pd complexes) during key steps like imine reduction or ester hydrolysis to favor the (S)-configuration.

- Process Control : Monitor reaction progress via circular dichroism (CD) spectroscopy to ensure stereochemical integrity. highlights the importance of crystallographic validation to confirm enantiopurity .

Q. What analytical techniques are prioritized for structural elucidation?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., propanoic acid protons at δ ~12 ppm) and aryl-ethyl linkages.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₉H₁₇NO₄ for the parent compound).

- X-ray Diffraction : Resolves stereochemistry and crystal packing, as demonstrated in for isoindoline derivatives .

Q. How can researchers evaluate bioactivity while accounting for potential impurities?

- Methodological Answer :

- Bioassay Design : Use purified batches (>98% by HPLC) for initial screening. Include impurity-spiked controls (e.g., 2-(4-ethylphenyl)propanoic acid from ) to assess interference.

- Structure-Activity Relationship (SAR) : Compare activity of the (S)-enantiomer with racemic mixtures or synthetic intermediates (e.g., methyl esters in ) to isolate pharmacophoric contributions.

- Mechanistic Studies : Pair bioactivity data with molecular docking simulations, using crystallographic coordinates () to model binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.